molecular formula C22H29FN2O3 B6054020 2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6054020
M. Wt: 388.5 g/mol
InChI Key: XJGKCRZHAZPHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as FMeNER-D2 and is a derivative of the antipsychotic drug, haloperidol.

Mechanism of Action

The mechanism of action of FMeNER-D2 is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action is similar to that of haloperidol, the parent compound of FMeNER-D2. However, FMeNER-D2 has been shown to have a higher affinity for dopamine D2 receptors than haloperidol, making it a potentially more effective therapeutic agent.
Biochemical and Physiological Effects:
FMeNER-D2 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is believed to be responsible for its neuroprotective effects. FMeNER-D2 has also been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines. These effects suggest that FMeNER-D2 may have potential therapeutic applications for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of FMeNER-D2 is its high purity and yield, which makes it suitable for use in scientific research. However, one of the limitations of FMeNER-D2 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the high affinity of FMeNER-D2 for dopamine D2 receptors may limit its potential therapeutic applications to conditions that involve dopamine dysregulation.

Future Directions

There are many potential future directions for research on FMeNER-D2. One area of research could be to investigate its potential therapeutic applications for conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research could be to investigate its anti-inflammatory and antioxidant properties for potential therapeutic applications in conditions such as cancer and cardiovascular disease. In addition, future research could focus on developing more water-soluble derivatives of FMeNER-D2 to overcome its limitations in certain experimental settings.

Synthesis Methods

The synthesis of FMeNER-D2 involves a series of chemical reactions starting with the reaction of 2-fluoro-4-methoxybenzaldehyde with 4-methoxybenzylamine to form 1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form 2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol. The synthesis of FMeNER-D2 has been optimized for high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

FMeNER-D2 has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. FMeNER-D2 has also been studied for its potential to treat schizophrenia and other psychiatric disorders. In addition, FMeNER-D2 has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O3/c1-27-20-6-3-17(4-7-20)14-24-10-11-25(19(16-24)9-12-26)15-18-5-8-21(28-2)13-22(18)23/h3-8,13,19,26H,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGKCRZHAZPHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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